![molecular formula C15H24ClNO B1441045 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1219982-23-6](/img/structure/B1441045.png)
3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride
説明
“3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.81 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.科学的研究の応用
Chemical Synthesis and Industrial Applications
3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride is a compound associated with various synthetic routes and industrial applications. In the synthesis of vandetanib, a compound with tert-butyl groups is used, highlighting the importance of tert-butyl compounds in chemical synthesis and industrial production due to their favorable yield and commercial value (Mi, 2015). The tert-butanesulfinamide moiety, similar in structure to the tert-butyl group, is extensively used as a chiral auxiliary in the stereoselective synthesis of amines, piperidines, pyrrolidines, and azetidines, representing key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).
Environmental Presence and Impact
Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups such as this compound, have been widely used in various industrial and commercial products. Their presence has been detected in various environmental matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Studies have shown that SPAs, including their transformation products, are present in human tissues and fluids such as fat tissues, serum, urine, and breast milk. The widespread occurrence of SPAs and their impact on the environment and human health necessitate further research, especially concerning their contamination, environmental behavior, and the toxicity effects of their transformation products (Liu & Mabury, 2020).
Biological and Pharmacological Effects
The pharmacological and biological effects of compounds structurally related to this compound have been extensively studied. Chlorogenic Acid (CGA), a biologically active dietary polyphenol, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism indicates its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings underscore the potential of phenolic compounds, like this compound, in various therapeutic applications (Naveed et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-(4-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14;/h6-9,14,16H,4-5,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVPUUACFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




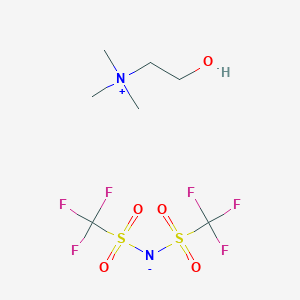
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)


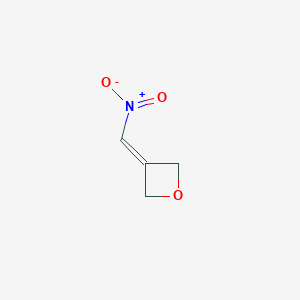

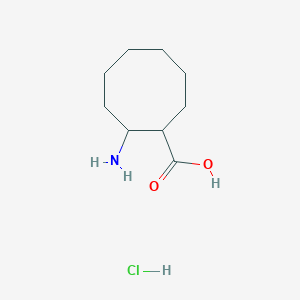

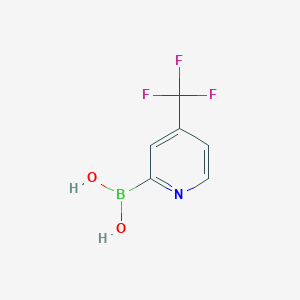

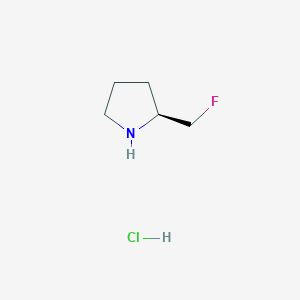
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)